MitoBloCK-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

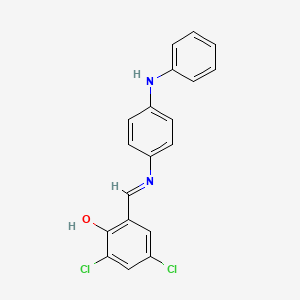

C19H14Cl2N2O |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

2-[(4-anilinophenyl)iminomethyl]-4,6-dichlorophenol |

InChI |

InChI=1S/C19H14Cl2N2O/c20-14-10-13(19(24)18(21)11-14)12-22-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-12,23-24H |

InChI Key |

DBYOPSAQYAKIQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

MitoBloCK-6 as a Potent Inhibitor of the Mia40/Erv1 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial intermembrane space (IMS) is a critical hub for cellular metabolism and signaling. The import of a specific subset of cysteine-rich proteins into the IMS is governed by the conserved Mia40/Erv1 disulfide relay system. This pathway, essential for the proper folding and assembly of key mitochondrial proteins, has emerged as a promising target for therapeutic intervention in various diseases, including cancer and developmental disorders. MitoBloCK-6, a small molecule inhibitor, has been identified as a potent and selective antagonist of the Mia40/Erv1 pathway. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating mitochondrial protein import and those involved in the development of novel therapeutics targeting this essential cellular process.

The Mia40/Erv1 Disulfide Relay Pathway

The import of many proteins into the mitochondrial intermembrane space is a unique process that relies on the formation of disulfide bonds for protein trapping and folding. This process is orchestrated by the mitochondrial import and assembly (MIA) pathway, with Mia40 and Erv1 as its central components.[1][2]

-

Mia40: This essential IMS protein acts as the import receptor and disulfide bond donor.[3] It recognizes incoming substrate proteins, which are typically characterized by twin Cx3C or Cx9C cysteine motifs, in a reduced and unfolded state as they emerge from the translocase of the outer membrane (TOM) complex.[4][5][6] Mia40 forms a transient mixed disulfide bond with the substrate, facilitating its oxidation and conformational folding, thereby preventing its retro-translocation back to the cytosol.[1][6]

-

Erv1 (Essential for Respiration and Vegetative growth 1): After donating its disulfide bond to the substrate, Mia40 is left in a reduced and inactive state. Erv1, a FAD-dependent sulfhydryl oxidase, is responsible for the re-oxidation of Mia40, preparing it for another round of protein import.[7] Erv1, in turn, transfers the electrons to terminal acceptors such as cytochrome c, thus linking the protein import process to the respiratory chain.[2] In vertebrates, the homolog of Erv1 is known as ALR (Augmenter of Liver Regeneration).[4]

This compound: A Selective Inhibitor

This compound is a cell-permeable small molecule, identified through a chemical screen, that selectively inhibits the Mia40/Erv1 pathway.[4] Its chemical name is 2,4-dichloro-6-((((phenylamino)phenyl)imino)methyl)phenol).[4]

Mechanism of Action

This compound directly targets and inhibits the sulfhydryl oxidase activity of Erv1 and its human homolog, ALR.[4] By inhibiting Erv1, this compound prevents the re-oxidation of Mia40. This leads to an accumulation of reduced Mia40, which is incapable of binding and oxidizing incoming substrate proteins. Consequently, the import of Mia40/Erv1-dependent proteins into the IMS is attenuated.[4] Studies have shown that this compound interferes with the binding of Mia40 and cytochrome c to Erv1, suggesting that it may disrupt the electron transfer process.[4]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data.

| Target | IC50 Value | Assay | Reference |

| Yeast Erv1 | 900 nM | In vitro Amplex Red-HRP assay | [4] |

| Human ALR | 700 nM | In vitro Amplex Red-HRP assay | [4] |

| Yeast Erv2 | 1.4 µM | In vitro Amplex Red-HRP assay | [4] |

| ES-2 | 2.2 µM | In vitro Erv1 activity assay | [4] |

| Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds. |

| Cell Line | Effect | Concentration | Reference |

| Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | Cytotoxicity (IC50) | 5-10 µM | [8] |

| Human embryonic stem cells (hESCs) | Induction of apoptosis via cytochrome c release | 20 µM | [4] |

| Liver cancer cells (McA-RH7777) | Inhibition of proliferation | 20-40 µM | [9] |

| HeLa and HEK293 cells | No significant reduction in cell viability | ~100 µM | |

| Table 2: Cellular Effects of this compound. |

| Substrate Protein | Effect on Import | This compound Concentration | Reference |

| Twin CX9C proteins (Mia40, Cmc1) | Strong decrease | 10-50 µM | [4] |

| Tim8 (CX3C protein) | Impaired by 40% | Not specified | [4] |

| Tim23 and AAC (TIM22 pathway) | Decreased by ~50% | 20 µM | [4] |

| TIM23 substrates (Su9-DHFR, cyt b2-DHFR, Hsp60) | Not impaired | up to 50 µM | [4] |

| Table 3: Effect of this compound on Mitochondrial Protein Import. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Erv1 Oxidase Activity Assay (Amplex Red-HRP Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidation of a substrate by Erv1.

Materials:

-

Recombinant Erv1 protein

-

This compound

-

Dithiothreitol (DTT)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well black microplate, add varying concentrations of this compound to the wells. Include a DMSO-only control.

-

Add recombinant Erv1 protein (e.g., 10 µM final concentration) to each well and incubate for a specified time (e.g., 1 hour) at 25°C to allow for inhibitor binding.[4]

-

Initiate the reaction by adding DTT to each well.

-

Immediately add a solution of Amplex Red and HRP to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation ~530-560 nm, emission ~590 nm) over time using a fluorometric plate reader.

-

The rate of increase in fluorescence is proportional to the rate of H₂O₂ production and thus Erv1 activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Organello Mitochondrial Protein Import Assay

This assay assesses the import of radiolabeled precursor proteins into isolated mitochondria.

Materials:

-

Isolated yeast or mammalian mitochondria

-

Radiolabeled precursor proteins (e.g., ³⁵S-methionine labeled)

-

This compound

-

Import buffer (e.g., containing succinate and ADP to energize mitochondria)

-

Proteinase K

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Isolate mitochondria from yeast or mammalian cells following standard protocols.

-

Pre-incubate energized mitochondria with varying concentrations of this compound or DMSO (control) for a specified time (e.g., 15 minutes).[4]

-

Add the radiolabeled precursor protein to the mitochondrial suspension and incubate at an appropriate temperature (e.g., 25°C) for various time points.

-

Stop the import reaction by placing the samples on ice.

-

Treat one set of samples with proteinase K to digest any non-imported precursor proteins. The imported proteins are protected within the mitochondria.

-

Re-isolate the mitochondria by centrifugation.

-

Lyse the mitochondria and analyze the protein samples by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography and quantify the band intensities to determine the percentage of imported protein.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control.

Cytochrome c Release Assay (Apoptosis Detection)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

-

Cells treated with this compound

-

Cytosolic and mitochondrial fractionation buffers

-

Protease inhibitors

-

Anti-cytochrome c antibody

-

Western blotting reagents and equipment

Procedure:

-

Treat cells with this compound or a vehicle control to induce apoptosis.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically done by gentle homogenization followed by differential centrifugation.

-

Collect the cytosolic supernatant and the mitochondrial pellet.

-

Determine the protein concentration of both fractions.

-

Analyze equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and Western blotting.

-

Probe the blot with an anti-cytochrome c antibody to detect the presence of cytochrome c in each fraction. An increase in cytochrome c in the cytosolic fraction of treated cells compared to the control indicates apoptosis.

Conclusion

This compound is a valuable chemical tool for dissecting the intricacies of the Mia40/Erv1-mediated protein import pathway. Its selectivity and potency make it a powerful probe for studying the roles of this pathway in various cellular processes and disease states. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the function of the mitochondrial disulfide relay system and the therapeutic potential of its inhibitors. As our understanding of mitochondrial biology continues to expand, targeted molecules like this compound will undoubtedly play a crucial role in unraveling the complex mechanisms that govern mitochondrial function and their implications for human health.

References

- 1. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]

- 2. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of yeast mitochondria by affinity purification using magnetic beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Isolation of mitochondria from Saccharomyces cerevisiae using magnetic bead affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

The Function of MitoBloCK-6 in Mitochondria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and mechanism of action of MitoBloCK-6, a small molecule inhibitor of a key mitochondrial protein import pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and mitochondrial research.

Core Mechanism of Action: Inhibition of the Mia40/Erv1 Disulfide Relay System

This compound primarily functions as a potent and selective inhibitor of the Mia40/Erv1 disulfide relay system, also known as the mitochondrial import and assembly (MIA) pathway, located in the mitochondrial intermembrane space (IMS).[1][2][3] This pathway is crucial for the import and oxidative folding of a specific subset of cysteine-rich proteins, including the small Tim (Translocase of the Inner Membrane) proteins, which are essential for the assembly of larger protein complexes in the inner mitochondrial membrane.[1][2]

The core components of this relay are the oxidoreductase Erv1 (also known as ALR in humans) and the chaperone Mia40.[1][2] Erv1, a sulfhydryl oxidase, generates disulfide bonds and transfers them to Mia40. Mia40, in turn, recognizes incoming substrate proteins from the cytosol, facilitates their import across the outer mitochondrial membrane, and catalyzes the formation of disulfide bonds within them, leading to their correct folding and trapping within the IMS.

This compound disrupts this critical process by directly inhibiting the enzymatic activity of Erv1/ALR.[1][4] This inhibition prevents the re-oxidation of Mia40, thereby halting the import of its substrate proteins.[1] The mechanism of inhibition is thought to involve interference with the binding or electron transfer between Mia40, cytochrome c, and/or oxygen.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cellular processes.

| Target | IC50 Value | Reference |

| Erv1 (Yeast) | 900 nM | [1][3][4] |

| ALR (Human) | 700 nM | [1][3][4] |

| Erv2 | 1.4 µM | [3][4] |

| Table 1: Inhibitory Potency of this compound |

| Cell Line/Organism | Concentration | Effect | Reference |

| Human Embryonic Stem Cells (hESCs) | 20 µM | Induction of apoptosis via cytochrome c release after 8 hours. | [1][4] |

| Differentiated Cells (e.g., HeLa, HEK293) | Up to 100 µM | No significant effect on viability or mitochondrial network. | [1][3] |

| Hepatocellular Carcinoma (McA-RH7777) | 30 µM | Near complete proliferation arrest after 72 hours. | [5][6] |

| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | IC50 for cell killing. | [4] |

| Zebrafish Embryos | 2.5 µM | Impaired cardiac development and ventral body curvature. | [1] |

| Table 2: Cellular and In Vivo Effects of this compound |

| Parameter | Cell Line | Treatment | Observation | Reference |

| Mitochondrial Heme Content | McA-RH7777 | 30 µM MB-6 | Decrease by almost 30%. | [5] |

| Cellular and Mitochondrial GSH/GSSG Ratios | McA-RH7777 | 30 µM MB-6 | Significantly decreased. | [5] |

| Table 3: Effects of this compound on Mitochondrial Homeostasis |

Signaling Pathways and Experimental Workflows

Mia40/Erv1 Disulfide Relay System and Inhibition by this compound

Caption: The Mia40/Erv1 disulfide relay pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Mitochondrial Protein Import Assay

Caption: Workflow for assessing the effect of this compound on mitochondrial protein import.

Logical Relationship: this compound Induced Apoptosis in hESCs

Caption: Proposed pathway for this compound induced apoptosis in human embryonic stem cells.

Experimental Protocols

In Vitro Erv1/ALR Oxidase Activity Assay (Amplex Red-based)

This assay measures the sulfhydryl oxidase activity of recombinant Erv1/ALR by detecting the production of hydrogen peroxide (H₂O₂) using the Amplex Red reagent.

Materials:

-

Recombinant Erv1 or ALR protein

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Dithiothreitol (DTT) as a non-physiological substrate

-

This compound

-

DMSO (vehicle control)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a working solution of Amplex Red and HRP in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO. Also, prepare a DMSO-only control.

-

In the wells of the 96-well plate, add the recombinant Erv1/ALR protein.

-

Add the different concentrations of this compound or DMSO to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Add the Amplex Red/HRP working solution to all wells.

-

Initiate the reaction by adding DTT to all wells.

-

Immediately measure the fluorescence in a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed time.

-

The rate of increase in fluorescence is proportional to the H₂O₂ production and thus the Erv1/ALR activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

In Organello Mitochondrial Protein Import Assay

This assay assesses the import of specific proteins into isolated mitochondria.

Materials:

-

Yeast or mammalian cells for mitochondria isolation

-

Mitochondria isolation buffer

-

Radiolabeled precursor proteins (e.g., ³⁵S-methionine labeled Mia40, Cmc1, Tim8, etc., generated by in vitro transcription/translation)

-

This compound

-

DMSO

-

Import buffer (containing an energy source like ATP and NADH)

-

Protease (e.g., Proteinase K or Trypsin)

-

Protease inhibitor (e.g., PMSF or soybean trypsin inhibitor)

-

SDS-PAGE equipment and reagents

-

Autoradiography film or phosphorimager

Procedure:

-

Isolate mitochondria from the chosen source (e.g., yeast spheroplasts or cultured mammalian cells) by differential centrifugation.

-

Resuspend the isolated mitochondria in import buffer.

-

Pre-incubate the energized mitochondria with desired concentrations of this compound or DMSO for 15 minutes at the import temperature (e.g., 25°C for yeast, 37°C for mammalian).

-

Initiate the import reaction by adding the radiolabeled precursor protein.

-

Incubate for various time points (e.g., 5, 10, 20 minutes).

-

Stop the import reaction by placing the tubes on ice.

-

Treat the samples with a protease to digest any non-imported precursor protein that is still outside the mitochondria. A control sample without protease treatment should be included.

-

Inhibit the protease by adding a specific inhibitor.

-

Pellet the mitochondria by centrifugation.

-

Lyse the mitochondrial pellet in SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE, followed by autoradiography or phosphorimaging to visualize the imported, protease-protected radiolabeled protein.

-

Quantify the band intensities to determine the efficiency of import in the presence of this compound compared to the control.

Cytochrome c Release Apoptosis Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

-

Human embryonic stem cells (hESCs) or other target cells

-

This compound

-

Cell culture medium

-

PBS (ice-cold)

-

Cytosol Extraction Buffer

-

Mitochondrial Extraction Buffer

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Microcentrifuge

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody against cytochrome c

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Culture hESCs to the desired confluency.

-

Treat the cells with this compound (e.g., 20 µM) or a vehicle control for the desired time (e.g., 8 hours).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in Cytosol Extraction Buffer containing protease inhibitors and incubate on ice for 10-15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.

-

The resulting supernatant is the cytosolic fraction.

-

Resuspend the pellet in Mitochondrial Extraction Buffer to obtain the mitochondrial fraction.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.

-

An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells compared to the control indicates apoptosis induction.

Analysis of Mitochondrial Morphology

This protocol describes the visualization of mitochondrial networks in cells treated with this compound.

Materials:

-

HeLa or other suitable cells

-

Plasmids encoding a mitochondrially targeted fluorescent protein (e.g., Su9-EGFP)

-

Transfection reagent

-

MitoTracker™ Red CMXRos (or other mitochondrial stain)

-

This compound

-

DMSO

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture dish.

-

Transfect the cells with the plasmid encoding the mitochondrial fluorescent protein.

-

Allow the cells to express the protein for 24-48 hours.

-

Treat the cells with this compound (e.g., 50 µM) or DMSO for a specified period (e.g., 12-16 hours).

-

In the last 30 minutes of incubation, add MitoTracker™ Red to the medium to co-stain the mitochondria.

-

Wash the cells with pre-warmed medium.

-

Mount the coverslips on microscope slides.

-

Visualize the mitochondrial morphology using a fluorescence microscope.

-

In healthy cells, mitochondria typically form an interconnected tubular network. In response to certain stressors, this network can fragment into smaller, punctate structures. Compare the mitochondrial morphology in this compound-treated cells to the DMSO-treated control cells.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. abcam.com [abcam.com]

- 3. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. [PDF] Protein Import Assay into Mitochondria Isolated from Human Cells. | Semantic Scholar [semanticscholar.org]

- 6. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

MitoBloCK-6: A Potent Inhibitor of Erv1/ALR Oxidase Activity in the Mitochondrial Intermembrane Space

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial disulfide relay system, orchestrated by the essential proteins Mia40 and Erv1/ALR, plays a critical role in the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS). The sulfhydryl oxidase Erv1 (Essential for Respiration and Viability 1) and its human homolog, ALR (Augmenter of Liver Regeneration), are central to this pathway, catalyzing the formation of disulfide bonds and transferring electrons to molecular oxygen or cytochrome c. The small molecule inhibitor, MitoBloCK-6, has emerged as a potent and selective tool for studying and targeting the function of Erv1/ALR. This technical guide provides a comprehensive overview of this compound's role in inhibiting Erv1/ALR oxidase activity, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Erv1/ALR-Mia40 Disulfide Relay System

The mitochondrial intermembrane space (IMS) is a crucial subcellular compartment that houses a variety of proteins essential for cellular respiration, apoptosis, and metal ion homeostasis. A significant subset of these proteins contains conserved cysteine motifs that must be oxidized to form structural disulfide bonds for their proper folding and function. The import and oxidative folding of these proteins are mediated by the mitochondrial disulfide relay system, a molecular machinery analogous to the disulfide bond formation systems in the bacterial periplasm and the endoplasmic reticulum.[1][2]

The key players in this pathway are the oxidoreductase Mia40 and the FAD-dependent sulfhydryl oxidase Erv1 (in yeast) or its homolog ALR (in humans).[1][2][3] The process begins with the recognition and binding of newly imported, reduced substrate proteins by Mia40. Mia40 facilitates the formation of disulfide bonds within the substrate, becoming reduced in the process. For the import cycle to continue, Mia40 must be re-oxidized to its active state. This critical step is catalyzed by Erv1/ALR, which accepts electrons from reduced Mia40.[3][4][5] Erv1/ALR then transfers these electrons to a terminal acceptor, which can be molecular oxygen, resulting in the production of hydrogen peroxide, or cytochrome c, thereby linking the disulfide relay to the respiratory chain.[4][5]

Given the essential role of the Erv1/ALR-Mia40 pathway in mitochondrial biogenesis and cell viability, it has become an attractive target for therapeutic intervention, particularly in diseases associated with mitochondrial dysfunction and cancer, where ALR is often upregulated.[6][7][8]

This compound: A Selective Inhibitor of Erv1/ALR

This compound is a small molecule identified through a chemical screen for inhibitors of Erv1 oxidase activity.[9] It is a cell-permeable dichlorosalicylaldehyde derivative that has been shown to be a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway.[9]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting Erv1/ALR. Evidence suggests that this compound interferes with the binding of Erv1 to its interaction partners, Mia40 and cytochrome c.[9] This disruption of protein-protein interactions effectively halts the electron transfer cascade, leading to an accumulation of reduced Mia40 and a subsequent block in the import and oxidative folding of substrate proteins.[9] By inhibiting Erv1/ALR, this compound attenuates the import of various Erv1 substrates, including the small Tim proteins (e.g., Tim13) and other cysteine-rich proteins like Cmc1.[9]

Quantitative Inhibitory Data

The inhibitory potency of this compound against Erv1 and its homologs has been quantified using in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy and selectivity.

| Target Enzyme | IC50 (nM) | Reference |

| Yeast Erv1 | 900 | [9] |

| Human ALR | 700 | [9][10] |

| Yeast Erv2 | 1400 | [9][10] |

| ES-2 (SAR compound) | 2200 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Erv1/ALR oxidase activity.

Erv1/ALR Oxidase Activity Assay (Amplex Red-HRP Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the Erv1-catalyzed oxidation of a substrate, such as dithiothreitol (DTT). The H₂O₂ is detected using the Amplex Red reagent in the presence of horseradish peroxidase (HRP), which generates the fluorescent product resorufin.

Materials:

-

Recombinant Erv1 or ALR protein

-

This compound

-

Dithiothreitol (DTT)

-

Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

-

DMSO (for dissolving this compound)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a 10 mM stock solution of Amplex Red in DMSO. Protect from light.

-

Prepare a 10 U/mL stock solution of HRP in Assay Buffer.

-

Prepare a 100 mM stock solution of DTT in Assay Buffer.

-

Prepare a stock solution of this compound in DMSO.

-

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, prepare a 2X reaction mixture containing 100 µM Amplex Red and 0.2 U/mL HRP in Assay Buffer. Protect from light.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the 2X reaction mixture.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the wells.

-

Add recombinant Erv1/ALR protein to a final concentration of 10 µM.[9]

-

Incubate the plate at 25°C for 1 hour, protected from light.[9]

-

Initiate the reaction by adding DTT to a final concentration that supports robust enzyme activity (e.g., 1 mM).

-

Immediately measure the fluorescence at multiple time points to determine the initial reaction rate.

-

-

Data Analysis:

-

Calculate the rate of H₂O₂ production from the increase in fluorescence over time.

-

Determine the percent inhibition of Erv1/ALR activity by this compound relative to the DMSO control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In Vitro Reconstitution of Substrate Oxidation

This assay directly assesses the ability of this compound to inhibit the Erv1/ALR-dependent oxidation of a physiological substrate, such as Tim13 or Cmc1, in a reconstituted system with Mia40.

Materials:

-

Reduced recombinant substrate protein (e.g., Tim13, Cmc1)

-

Recombinant Mia40 protein

-

Recombinant Erv1 or ALR protein

-

This compound

-

4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS)

-

Non-reducing SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and antibodies against the substrate protein

Procedure:

-

Pre-incubation:

-

Pre-incubate Erv1/ALR with the desired concentration of this compound or DMSO for 1 hour at 25°C.[9]

-

-

Reconstitution Reaction:

-

In a microcentrifuge tube, combine the reduced substrate protein, catalytic amounts of Mia40, and the pre-incubated Erv1/ALR in an appropriate buffer.

-

Incubate the reaction at 25°C.

-

-

Time-course Analysis:

-

At various time points, take aliquots of the reaction mixture.

-

Stop the oxidation reaction and label the remaining free thiols by adding AMS. AMS adds approximately 0.5 kDa for each modified cysteine, allowing for the separation of oxidized and reduced forms by SDS-PAGE.

-

-

Analysis:

-

Add non-reducing SDS-PAGE sample buffer to the aliquots and analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific for the substrate protein.

-

The oxidized form of the substrate will migrate faster than the AMS-modified reduced form.

-

Quantify the band intensities to determine the percentage of oxidized substrate at each time point and in the presence of different concentrations of this compound.

-

Oxygen Consumption Assay

This assay measures the rate of oxygen consumption by Erv1/ALR in the presence of a reducing substrate, providing a direct measure of its oxidase activity.

Materials:

-

Recombinant Erv1 or ALR protein

-

This compound

-

Dithiothreitol (DTT)

-

Oxygen electrode (e.g., Clark-type electrode) and measurement chamber

-

Respiration Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl pH 7.2, 5 mM KH₂PO₄)

Procedure:

-

System Calibration:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

-

Assay Measurement:

-

Add Respiration Buffer to the measurement chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add recombinant Erv1/ALR protein to the chamber.

-

Add this compound or DMSO (vehicle control) and incubate for a short period.

-

Initiate the reaction by adding an excess of DTT.

-

Record the rate of oxygen consumption over time.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption (nmol O₂/min/mg protein).

-

Compare the rates in the presence of this compound to the DMSO control to determine the extent of inhibition.

-

In Organello Mitochondrial Protein Import Assay

This assay assesses the impact of this compound on the import of radiolabeled precursor proteins into isolated, functional mitochondria.

Materials:

-

Isolated yeast or mammalian mitochondria

-

Radiolabeled precursor proteins (e.g., ³⁵S-methionine labeled Tim23, AAC, Su9-DHFR)

-

This compound

-

Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KH₂PO₄, 5 mM methionine, 2 mM ATP, 2 mM NADH)

-

Proteinase K

-

PMSF (phenylmethylsulfonyl fluoride)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Mitochondrial Pre-incubation:

-

Energize isolated mitochondria in Import Buffer.

-

Pre-incubate the mitochondria with various concentrations of this compound (e.g., 20-50 µM) or DMSO for 15 minutes.[9]

-

-

Import Reaction:

-

Add the radiolabeled precursor protein to the mitochondrial suspension.

-

Incubate at 25°C for different time points.

-

-

Protease Treatment:

-

Stop the import reaction by placing the tubes on ice.

-

Treat one set of samples with proteinase K to digest any non-imported precursor protein on the mitochondrial surface. Leave another set untreated (total imported and non-imported).

-

Inactivate proteinase K by adding PMSF.

-

-

Analysis:

-

Pellet the mitochondria by centrifugation.

-

Lyse the mitochondrial pellets and analyze the proteins by SDS-PAGE and autoradiography.

-

Quantify the amount of imported (protease-protected) precursor protein.

-

Compare the import efficiency in the presence of this compound to the DMSO control.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.

Caption: The Erv1/ALR-Mia40 disulfide relay system and the inhibitory action of this compound.

References

- 1. The mitochondrial disulfide relay system: roles in oxidative protein folding and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A disulfide relay system in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mitochondrial Disulfide Relay System: Roles in Oxidative Protein Folding and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The disulfide relay system of mitochondria is connected to the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Erv1-Mia40 disulfide relay system in the intermembrane space of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Effects of MitoBloCK-6 on Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoBloCK-6 is a small molecule inhibitor that has garnered significant interest for its pro-apoptotic activity in specific cell types, including cancer cells and human embryonic stem cells. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces apoptosis, focusing on its role as an inhibitor of the mitochondrial disulfide relay system. This document details the core signaling pathways affected by this compound, presents quantitative data from key experimental findings, and provides comprehensive protocols for relevant assays. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and potentially exploit the apoptotic effects of this compound.

Mechanism of Action: Inhibition of the Mitochondrial Disulfide Relay System

This compound selectively targets and inhibits the Mia40/Erv1 disulfide relay system located in the mitochondrial intermembrane space (IMS)[1]. This system is crucial for the import and oxidative folding of a specific subset of mitochondrial proteins, particularly those with cysteine-rich motifs[1]. The primary targets of this compound are the sulfhydryl oxidases Erv1 and its human homolog, ALR (Augmenter of Liver Regeneration)[1][2].

By inhibiting Erv1/ALR, this compound disrupts the transfer of electrons, which is essential for the oxidation of Mia40. This, in turn, prevents the proper import and folding of Mia40 substrate proteins into the IMS. The impairment of this critical protein import pathway leads to mitochondrial dysfunction and ultimately triggers the intrinsic pathway of apoptosis[1].

Signaling Pathways

The induction of apoptosis by this compound primarily follows the intrinsic, or mitochondrial, pathway. The inhibition of the Mia40/Erv1 disulfide relay system is the initiating event that leads to a cascade of downstream signaling events culminating in programmed cell death.

Impaired Mitochondrial Protein Import

The direct consequence of Erv1/ALR inhibition by this compound is the impaired import of specific proteins into the mitochondrial intermembrane space. This disruption of protein homeostasis within the mitochondria is a key stress signal that initiates the apoptotic cascade.

Caption: Inhibition of the Mia40/Erv1 pathway by this compound.

Intrinsic Apoptosis Pathway Activation

The mitochondrial dysfunction triggered by this compound leads to the activation of the intrinsic apoptosis pathway. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase).

Caption: Intrinsic apoptosis pathway induced by this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Reference |

| Erv1 | 900 nM | [1] |

| ALR | 700 nM | [2] |

| Erv2 | 1.4 µM | [2] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 Value | Reference |

| OCI-AML2 (Leukemia) | 5-10 µM | [2] |

| TEX (Leukemia) | 5-10 µM | [2] |

| Jurkat (Leukemia) | 5-10 µM | [2] |

| NB4 (Leukemia) | 5-10 µM | [2] |

Table 3: Effect of this compound on Mitochondrial Protein Import

| Experimental Condition | Effect | Reference |

| Treatment of McA-RH7777 cells with 30 µM this compound for 72h | Near complete proliferation arrest | [3] |

| Overexpression of Erv1 (5-fold) | Increased concentration of this compound required to inhibit import of Mia40 and Cmc1 (from 10 µM to 50 µM) | [1] |

Table 4: Induction of Apoptosis by this compound

| Cell Line | Treatment | Effect | Reference |

| Human Embryonic Stem Cells | 20 µM this compound for 8h | Induction of apoptosis via cytochrome c release and cleavage of PARP and caspase-3 | [2] |

| McA-RH7777 (Liver Cancer) | 30 µM this compound for 72h | Strong increase in the SubG1 cell population (indicative of apoptosis) | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Annexin V-FITC

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for the indicated times. Include a vehicle control (e.g., DMSO).

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within 1 hour.

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for Cleaved Caspase-3 and Cleaved PARP

This protocol is used to detect the cleavage of key apoptotic proteins.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Immunofluorescence for Cytochrome c Release

This protocol allows for the visualization of cytochrome c translocation from mitochondria to the cytosol.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (anti-cytochrome c, anti-Tom20 or another mitochondrial marker)

-

Fluorescently-labeled secondary antibodies

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block with blocking solution for 30 minutes.

-

Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies and a nuclear counterstain for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Observation:

-

Healthy cells: Punctate cytochrome c staining that co-localizes with the mitochondrial marker.

-

Apoptotic cells: Diffuse cytosolic cytochrome c staining.

Conclusion

This compound is a potent inducer of apoptosis through its targeted inhibition of the mitochondrial Mia40/Erv1 disulfide relay system. This leads to impaired mitochondrial protein import, mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize the pro-apoptotic properties of this compound in various research and therapeutic contexts.

References

MitoBloCK-6: A Technical Overview of its Anti-Cancer Activity in Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on MitoBloCK-6, a small molecule inhibitor, and its effects on various cancer cell lines. The document details the compound's mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action: Inhibition of the Mitochondrial Disulfide Relay System

This compound is a cell-permeable small molecule that selectively targets and inhibits the Mia40/Erv1 mitochondrial disulfide relay system (DRS).[1] This pathway is crucial for the import and proper folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][2] The core components of this system are the sulfhydryl oxidase Erv1 (also known as Augmenter of Liver Regeneration, ALR, in vertebrates) and the oxidoreductase Mia40.[2][3]

Erv1/ALR is responsible for oxidizing Mia40, which in turn facilitates the oxidative folding of incoming substrate proteins.[3] By inhibiting the oxidase activity of Erv1/ALR, this compound disrupts this entire process.[2][4] This leads to the accumulation of unprocessed precursor proteins, impairs the assembly of mitochondrial protein complexes, and ultimately triggers profound mitochondrial dysfunction.[2][5] The inhibition of this pathway has been identified as a promising anti-cancer strategy, as many tumor types show an upregulation of the DRS and an increased reliance on mitochondrial function.[5][6]

Caption: The Mia40/Erv1 disulfide relay system and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative results from preliminary studies of this compound in various cancer cell lines.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Target/Cell Line | IC₅₀ Value | Notes | Source |

|---|---|---|---|

| Erv1 (yeast) | 900 nM | In vitro Amplex Red-HRP assay. | [2] |

| ALR (human) | 700 nM | In vitro Amplex Red-HRP assay. | [2][7] |

| Erv2 (yeast ER) | 1.4 µM | In vitro Amplex Red-HRP assay. | [7] |

| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | Cell viability assay. |[7] |

Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cells (McA-RH7777)

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Cell Proliferation | 30 µM for 72h | Near complete proliferation arrest. | [5][6] |

| Acute Cytotoxicity | Up to 100 µM for 24h | No significant signs of acute cytotoxicity. | [5][6] |

| Cell Cycle | 30 µM for 72h | Strong increase in SubG1 and G2-M populations. | [5] |

| Mitochondrial Heme | Treatment with MB-6 | Significant decrease by almost 30%. | [8] |

| GSH/GSSG Ratio | Treatment with MB-6 | Significant decrease in both cellular and mitochondrial ratios. |[8] |

Table 3: Impact of this compound on Mitochondrial Function and Integrity in HCC Cells

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Complex I Activity | Treatment with MB-6 | Activity decreased from 14 to 2.6 nmol/mg/min. | [6][8] |

| Aconitase 2 Activity | Treatment with MB-6 | Activity decreased from 37 to 22 nmol/mg/min. | [6][8] |

| Complex II Activity | Treatment with MB-6 | Unaffected. | [8] |

| NADH-linked Respiration | Treatment with MB-6 | Peak respiration declined from 1723 ± 53 to 1317 ± 109 pmol/mg/s. | [8] |

| Mitochondrial Morphology | Dose-dependent | Decrease in healthy Type 1 mitochondria (sharp cristae) and increase in damaged Type 2 (ballooned cristae) and Type 3 (ruptured) mitochondria. |[5][8] |

Effects in Specific Cancer Cell Lines

In the rat HCC cell line McA-RH7777, this compound demonstrates a potent cytostatic effect rather than acute cytotoxicity.[6] Treatment for 72 hours with 30 µM of the compound leads to a near-complete halt in cell proliferation and a significant increase in cell volume.[5] This is accompanied by severe mitochondrial impairment, including altered ultrastructure with ballooned and disrupted cristae, and a significant reduction in the activity of iron-sulfur cluster-containing proteins like Complex I and Aconitase 2.[6][8] These effects appear to be linked to a disruption in mitochondrial iron homeostasis, as the negative impacts on cell proliferation and mitochondrial respiration could be largely reversed by supplementation with hemin b.[5][9]

Caption: Logical workflow of this compound induced mitochondrial impairment in HCC cells.

This compound is cytotoxic to several leukemia cell lines, including OCI-AML2, TEX, Jurkat, and NB4, with IC₅₀ values in the 5-10 µM range.[7] In human embryonic stem cells (hESCs), 20 µM of this compound induces apoptosis via the release of cytochrome c from the mitochondria, an effect not observed in differentiated cells.[1][2] This suggests a specific vulnerability of rapidly dividing and undifferentiated cells to the inhibition of mitochondrial protein import.[2] Furthermore, in vivo studies using mice xenografted with OCI-AML2 cells showed that this compound could reduce tumor growth and the engraftment of AML cells in the bone marrow.[7]

Key Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

-

Cell Seeding : Seed cancer cells (e.g., McA-RH7777) in an opaque-walled 96-well plate at a density of 5 x 10³ cells/well.

-

Treatment : Add varying concentrations of this compound (dissolved in DMSO) and a vehicle control (DMSO only) to the wells. For proliferation studies, incubate for 72 hours. For acute cytotoxicity, use a higher seeding density (2 x 10⁴ cells/well) and incubate for 24 hours.[6]

-

Lysis and Luminescence Measurement : Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Signal Stabilization : Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Data Acquisition : Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Analysis : Normalize the data to the vehicle control to determine the percentage of viable cells.

-

Cell Culture and Treatment : Grow cells (e.g., hESCs) on glass coverslips. Treat with 20 µM this compound, a vehicle control (DMSO), and a positive control (e.g., 20 µM Actinomycin D) for 8 hours.[2]

-

Mitochondrial Staining (Optional but recommended) : Before fixation, incubate cells with a mitochondrial marker like MitoTracker™ Red CMXRos according to the manufacturer's protocol.

-

Fixation and Permeabilization : Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate with a primary antibody against Cytochrome c (diluted in blocking buffer) overnight at 4°C. Also include an antibody against a mitochondrial marker like TOMM20 if MitoTracker was not used.[2]

-

Secondary Antibody Incubation : Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 for Cytochrome c, Alexa Fluor 594 for TOMM20) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting : Counterstain nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging : Visualize using a fluorescence or confocal microscope. Apoptosis is indicated by a diffuse, cytosolic Cytochrome c signal that does not co-localize with the mitochondrial marker.[2]

Caption: General experimental workflow for assessing the effects of this compound.

References

- 1. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Global mitochondrial protein import proteomics reveal distinct regulation by translation and translocation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]

- 9. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of MitoBloCK-6 on Zebrafish Cardiac Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial function is paramount for the energy-intensive process of cardiac development. MitoBloCK-6, a small molecule inhibitor, offers a potent tool for investigating the role of mitochondrial protein import in cardiogenesis. By specifically targeting the Erv1/ALR sulfhydryl oxidase, a key component of the mitochondrial intermembrane space import and assembly (MIA) pathway, this compound disrupts the import of crucial cysteine-rich proteins into the mitochondria. This guide provides an in-depth technical overview of the effects of this compound on zebrafish cardiac development, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The zebrafish, with its external and transparent embryonic development, serves as an ideal vertebrate model to dissect the intricate relationship between mitochondrial function and heart formation.

Introduction to this compound and the MIA Pathway

This compound is a cell-permeable dichlorosalicylaldehyde Schiff's base that acts as a selective inhibitor of the Mia40/Erv1 redox-mediated import pathway.[1] The primary target of this compound is the FAD-dependent sulfhydryl oxidase Erv1 (Essential for respiration and vegetative growth 1), known as ALR (Augmenter of Liver Regeneration) in vertebrates.[2] ALR is a crucial component of the MIA pathway, which facilitates the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).

The MIA pathway is a disulfide relay system. The oxidoreductase Mia40 recognizes incoming substrate proteins and forms a transient disulfide bond, facilitating their translocation into the IMS. In this process, Mia40 becomes reduced. ALR is then responsible for re-oxidizing Mia40, allowing it to participate in further rounds of protein import. The electrons from this reaction are ultimately transferred to cytochrome c and the respiratory chain. By inhibiting ALR, this compound effectively stalls this relay, leading to an accumulation of reduced Mia40 and a failure to import essential IMS proteins.[3] This disruption of mitochondrial protein import has profound consequences for cellular function, particularly in energy-demanding tissues like the developing heart.

Quantitative Analysis of Cardiac Defects in Zebrafish Embryos

Treatment of zebrafish embryos with this compound results in a range of observable and quantifiable cardiac defects. The severity of these phenotypes is dose-dependent, with higher concentrations leading to increased toxicity.[2] A commonly used and effective concentration for studying cardiac developmental defects is 2.5 µM.[2][4]

| Parameter | Control (1% DMSO) | 2.5 µM this compound | ALR Morpholino | Reference |

| Heart Rate | Normal | Decreased by 50% | Decreased by 25% | [4] |

| Cardiac Morphology | Normal S-shaped loop | Elongated, stringy, and unlooped heart tube; Cardiac edema | Similar to this compound treatment | [2][4] |

| Mitochondrial Fluorescence (in Tg(cmlc2:dsRed-mito)) | Bright | Decreased fluorescence | Not reported | [2] |

| Blood Circulation | Normal | Impaired circulation with blood pooling around the heart | Not reported | [2] |

Detailed Experimental Protocols

Zebrafish Embryo Treatment with this compound

This protocol describes the general procedure for exposing zebrafish embryos to this compound to study its effects on cardiac development.

Materials:

-

Zebrafish embryos

-

Embryo medium (E3)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

12-well plates

-

Incubator at 28.5°C

Procedure:

-

Collect zebrafish embryos and raise them in E3 medium at 28.5°C.

-

At 3 hours post-fertilization (hpf), transfer a set number of healthy embryos (e.g., 20-30) into each well of a 12-well plate containing 2 mL of E3 medium.

-

Prepare the treatment solutions. For a final concentration of 2.5 µM this compound, dilute the stock solution in E3 medium. For the control group, prepare E3 medium with a corresponding concentration of DMSO (typically 1%).

-

Remove the E3 medium from the wells and replace it with the appropriate treatment or control solution.

-

Incubate the embryos at 28.5°C.

-

Observe and document the embryos at regular intervals (e.g., 24, 48, 72 hpf) for developmental defects, paying close attention to cardiac morphology and function. The effects of this compound have been shown to be reversible if the compound is washed out after 24 hours of treatment.[2]

Quantification of Cardiac Function

3.2.1. Heart Rate Measurement

-

At the desired time point (e.g., 72 hpf), mount individual embryos in a solution of 3% methylcellulose on a depression slide to immobilize them.

-

Using a high-speed camera mounted on a microscope, record a video of the beating heart for a set duration (e.g., 15-30 seconds).

-

Playback the video frame-by-frame or at a reduced speed and count the number of ventricular contractions.

-

Calculate the heart rate in beats per minute (bpm).

3.2.2. Analysis of Cardiac Morphology

-

For general morphology, capture still images of the heart at the desired time points.

-

To quantify looping defects, measure the angle between the atrium and ventricle. A normal, looped heart will have a smaller angle compared to an unlooped, string-like heart.

-

Pericardial edema can be quantified by measuring the area of the pericardial sac. An increase in this area is indicative of edema.

Staining and Imaging Techniques

3.3.1. o-Dianisidine Staining for Erythrocytes This method is used to visualize hemoglobin in red blood cells and assess blood circulation.

Materials:

-

Zebrafish embryos (72 hpf)

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-buffered saline (PBS)

-

o-dianisidine staining solution (0.6 mg/mL o-dianisidine, 10 mM sodium acetate pH 5.2, 0.65% H2O2, 40% ethanol)

Procedure:

-

Fix embryos in 4% PFA overnight at 4°C.

-

Wash the embryos three times in PBS for 5 minutes each.

-

Stain the embryos in the o-dianisidine solution for 15-30 minutes in the dark.

-

Wash the embryos several times with PBS.

-

Image the embryos immediately to visualize the distribution of red blood cells. Areas of blood pooling will appear as dark brown accumulations.

3.3.2. Whole-Mount In Situ Hybridization (WISH) for Cardiac Markers WISH can be used to assess the expression of key cardiac transcription factors such as nkx2.5, gata4, and hand2 to determine if cardiac progenitor cell specification is affected.

(A simplified, conceptual workflow is provided. Detailed WISH protocols are widely available and should be consulted for specific probe synthesis and hybridization conditions.)

-

Probe Synthesis: Synthesize digoxigenin (DIG)-labeled antisense RNA probes for the genes of interest.

-

Embryo Fixation and Permeabilization: Fix embryos in 4% PFA and permeabilize with Proteinase K.

-

Hybridization: Hybridize the embryos with the DIG-labeled probe overnight at an elevated temperature (e.g., 65-70°C).

-

Washes and Antibody Incubation: Perform stringent washes to remove unbound probe, followed by incubation with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Detection: Use a colorimetric substrate like NBT/BCIP to visualize the location of AP activity, which corresponds to the expression pattern of the target gene.

-

Imaging: Image the stained embryos to analyze the spatial expression of cardiac markers.

Signaling Pathways and Molecular Mechanisms

The cardiac defects observed upon this compound treatment stem from the inhibition of the mitochondrial MIA pathway. The following diagrams illustrate the core mechanism of this compound action, the experimental workflow for its analysis in zebrafish, and the putative downstream consequences on cardiac development.

Caption: Mechanism of this compound action on the MIA pathway.

Caption: Experimental workflow for analyzing this compound effects.

Caption: Putative downstream effects of this compound on cardiac development.

Discussion and Future Directions

The use of this compound in zebrafish embryos has unequivocally demonstrated the critical role of the mitochondrial MIA pathway in cardiac development. The observed phenotypes, including cardiac edema, improper heart looping, and reduced heart rate, are consistent with severe mitochondrial dysfunction. The energy-intensive processes of cardiomyocyte proliferation, migration, and differentiation are likely impaired due to reduced ATP production and increased oxidative stress resulting from the disruption of the mitochondrial protein import machinery.

While the primary molecular target of this compound is well-defined, the precise downstream signaling cascades that are perturbed remain an active area of investigation. It is plausible that mitochondrial dysfunction caused by ALR inhibition affects major developmental signaling pathways, such as Wnt and BMP signaling, which are known to be crucial for heart development and are sensitive to the metabolic state of the cell. Future studies could leverage transcriptomic and proteomic approaches in this compound-treated zebrafish embryos to identify the specific downstream targets and pathways that link mitochondrial protein import to the regulation of cardiac morphogenesis. Furthermore, investigating the expression of key cardiac transcription factors like nkx2.5, gata4, and hand2 in response to this compound treatment would provide valuable insights into whether cardiac progenitor cell specification or differentiation is the primary developmental window affected.

References

- 1. WNT and BMP regulate roadblocks toward cardiomyocyte differentiation: lessons learned from embryos inform human stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Frontiers | Mitochondrial non-energetic function and embryonic cardiac development [frontiersin.org]

- 4. Mitochondrial Dysfunction in Congenital Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of ALR in hESC Homeostasis with MitoBloCK-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crucial role of the Augmenter of Liver Regeneration (ALR) protein in maintaining human embryonic stem cell (hESC) homeostasis and the utility of MitoBloCK-6 as a specific inhibitor to probe its function. This document details the underlying signaling pathways, presents quantitative data on the effects of ALR inhibition, and offers detailed experimental protocols for researchers in stem cell biology and drug discovery.

Introduction: ALR and its Significance in hESC Pluripotency

Augmenter of Liver Regeneration (ALR), also known as GFER (Growth Factor, Erv1 Like), is a highly conserved sulfhydryl oxidase located in the mitochondrial intermembrane space. It plays a pivotal role in the mitochondrial disulfide relay system (DRS), which is essential for the import and oxidative folding of cysteine-rich proteins.[1][2][3] In the context of human embryonic stem cells (hESCs), ALR is critical for maintaining mitochondrial integrity and function, which are intrinsically linked to the preservation of pluripotency and self-renewal capabilities.[1]

This compound is a potent and specific small molecule inhibitor of the Erv1/ALR oxidoreductase.[1][4] Its ability to selectively induce apoptosis in hESCs while leaving differentiated cells unharmed underscores the unique dependence of pluripotent stem cells on ALR activity for survival.[2][5] This makes this compound an invaluable tool for investigating the specific functions of ALR in hESC homeostasis and for developing strategies to eliminate pluripotent cells in transplantation therapies to prevent teratoma formation.[6]

Quantitative Data Summary: Effects of this compound on hESCs

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on hESC viability and function.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Reference |

| ALR | 700 nM | [1][4] |

| Erv1 (Yeast Homolog) | 900 nM | [1][4] |

Table 2: Apoptotic Effects of this compound on hESCs

| Treatment | Concentration | Time Point | Observation | Reference |

| This compound | 20 µM | 5 hours | Onset of decline in hESC viability | [6] |

| This compound | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of ALR in hESCs using this compound.

Human Embryonic Stem Cell (hESC) Culture

Objective: To maintain pluripotent hESCs in a feeder-free culture system.

Materials:

-

hESC line (e.g., HSF1)

-

Matrigel®-coated culture plates

-

mTeSR™1 or similar feeder-free hESC culture medium

-

Dispase or other appropriate passaging reagent

-

Phosphate-buffered saline (PBS)

Protocol:

-

Coat culture plates with Matrigel® according to the manufacturer's instructions.

-

Culture hESCs in mTeSR™1 medium at 37°C, 5% CO2.

-

Change the medium daily.

-

Passage the cells every 4-6 days when colonies become large and start to touch.

-

To passage, aspirate the medium, wash with PBS, and incubate with Dispase for 5-7 minutes at 37°C.

-

Gently detach the colonies, collect them in fresh medium, and break them into smaller clumps.

-

Plate the clumps onto new Matrigel®-coated plates.

This compound Treatment and Viability Assessment

Objective: To determine the dose-dependent and time-course effects of this compound on hESC viability.

Materials:

-

Cultured hESCs

-

This compound (stock solution in DMSO)

-

hESC culture medium

-

Alkaline Phosphatase (AP) Staining Kit

-

Cell viability assay kit (e.g., MTT or PrestoBlue™)

Protocol:

-

Plate hESCs in 96-well plates and allow them to attach and grow for 24-48 hours.

-

Prepare serial dilutions of this compound in hESC culture medium. The final DMSO concentration should be kept below 0.1%.

-

For dose-response analysis, treat the cells with different concentrations of this compound for a fixed time (e.g., 24 hours).

-

For time-course analysis, treat the cells with a fixed concentration of this compound (e.g., 20 µM) for various durations (e.g., 2, 4, 8, 12, 24 hours).

-

Assess cell viability using a preferred method:

-

AP Staining: A marker for pluripotency and viability.

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Stain for AP activity according to the kit manufacturer's protocol. Undifferentiated, viable colonies will stain red or purple.

-

-

MTT/PrestoBlue™ Assay:

-

Add the reagent to the culture medium and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify the number of viable cells.

-

-

Apoptosis Assay: Cytochrome c Release

Objective: To determine if this compound induces apoptosis in hESCs through the mitochondrial pathway.

Materials:

-

Cultured hESCs on coverslips

-

This compound

-

MitoTracker™ Red CMXRos

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody: anti-Cytochrome c

-

Secondary antibody: fluorescently labeled (e.g., Alexa Fluor® 488)

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Treat hESCs grown on coverslips with this compound (e.g., 20 µM for 8 hours). Include a vehicle control (DMSO).

-

Thirty minutes before the end of the treatment, incubate the cells with MitoTracker™ Red CMXRos to label mitochondria.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with the primary anti-Cytochrome c antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope. In apoptotic cells, cytochrome c will be diffusely localized in the cytoplasm, while in healthy cells, it will co-localize with the mitochondria.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To assess the impact of this compound on mitochondrial respiration in hESCs.

Materials:

-

Cultured hESCs

-

This compound

-

Seahorse XF Analyzer or similar instrument

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Protocol:

-

Seed hESCs into a Seahorse XF culture plate and allow them to form a monolayer.

-

One hour before the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator at 37°C.

-

Prepare the inhibitor solutions from the Mito Stress Test Kit in the assay medium.

-

Load the sensor cartridge with the inhibitors and calibrate the Seahorse XF Analyzer.

-

Place the cell culture plate into the analyzer and begin the measurement of basal OCR.

-

Sequentially inject this compound (at the desired concentration), followed by oligomycin, FCCP, and rotenone/antimycin A according to the Mito Stress Test protocol.

-

The instrument will measure the changes in OCR in real-time, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

ALR's Role in the Mitochondrial Disulfide Relay System

Caption: ALR's central role in the mitochondrial disulfide relay system.

Proposed Signaling Pathway of this compound Induced Apoptosis in hESCs

Caption: Proposed mechanism of this compound-induced apoptosis in hESCs.

Experimental Workflow for Investigating ALR with this compound

Caption: A logical workflow for studying ALR in hESCs using this compound.

Conclusion

The specific inhibition of ALR by this compound provides a powerful model for dissecting the intricate mechanisms by which mitochondrial function governs hESC homeostasis. The data and protocols presented in this guide offer a robust framework for researchers to further explore the role of ALR in pluripotency, differentiation, and apoptosis. A deeper understanding of these pathways is not only fundamental to stem cell biology but also holds significant promise for the development of safer and more effective regenerative medicine therapies.

References

- 1. This compound | Apoptosis | TargetMol [targetmol.com]

- 2. Basic pluripotent stem cell culture protocols - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Stem Cell Protocols: R&D Systems [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

MitoBloCK-6: A Technical Guide to its Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction